1-(3,4-Bis(methylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 3,4-bis(methylthio)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Bis(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioethers.
Scientific Research Applications
1-(3,4-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting enzymes: The chloropropanone group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Modulating signaling pathways: The compound may interact with cellular receptors or signaling molecules, altering cellular responses.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-chloropropan-1-one: Similar structure but with methoxy groups instead of methylthio groups.
1-(3,4-Dichlorophenyl)-3-chloropropan-1-one: Contains chlorine atoms on the phenyl ring instead of methylthio groups.
Uniqueness: 1-(3,4-Bis(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of methylthio groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13ClOS2 |
---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[3,4-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ZOHZHSQGRVNHRF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)CCCl)SC |
Origin of Product |
United States |
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